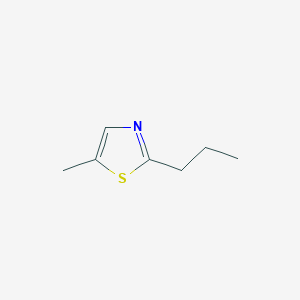

5-Methyl-2-propylthiazole

Description

Structure

3D Structure

Properties

CAS No. |

104256-95-3 |

|---|---|

Molecular Formula |

C7H11NS |

Molecular Weight |

141.24 g/mol |

IUPAC Name |

5-methyl-2-propyl-1,3-thiazole |

InChI |

InChI=1S/C7H11NS/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3 |

InChI Key |

WRHYOYIOVMOZCU-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=C(S1)C |

Canonical SMILES |

CCCC1=NC=C(S1)C |

Synonyms |

Thiazole, 5-methyl-2-propyl- |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Natural Occurrence & Analysis of 5-Methyl-2-propylthiazole

This guide serves as an in-depth technical resource on 5-Methyl-2-propylthiazole , a potent alkylthiazole flavor compound. It is designed for researchers and product developers, focusing on its chemical identity, natural occurrence in food matrices, formation kinetics via the Maillard reaction, and analytical quantification.

Executive Summary & Chemical Identity

5-Methyl-2-propylthiazole is a sulfur-containing heterocyclic compound belonging to the class of alkylthiazoles . These compounds are renowned for their low odor thresholds and significant contribution to "roasted," "nutty," and "savory" flavor profiles in thermally processed foods.

Unlike simple thiazoles, the substitution at the 2- (propyl) and 5- (methyl) positions imparts a unique sensory character, often described as green, vegetable-like (reminiscent of corn or green beans), shifting toward roasted/meaty at higher concentrations.

Chemosensory & Physical Profile

| Property | Specification |

| Chemical Name | 5-Methyl-2-propylthiazole |

| Class | 2,5-Disubstituted Thiazole |

| Molecular Formula | C₇H₁₁NS |

| Molecular Weight | 141.23 g/mol |

| Odor Descriptors | Roasted, nutty, sweet corn, green vegetable, pickle-like. |

| Odor Threshold | ~1–10 ppb (in water) |

| LogP (Predicted) | ~2.5 (Moderate lipophilicity) |

| Solubility | Soluble in ethanol, organic solvents; sparingly soluble in water. |

Natural Occurrence Matrices

5-Methyl-2-propylthiazole does not typically exist in raw biological tissue in significant quantities. Instead, it is a thermally generated volatile formed during the cooking or fermentation processes. It is ubiquitous in foods undergoing the Maillard reaction , particularly those rich in sulfur-containing amino acids (cysteine/cystine) and reducing sugars.[1]

Validated Food Matrices

The following table summarizes matrices where 5-Methyl-2-propylthiazole (and its close structural analogs like 2-propylthiazole) have been identified via Gas Chromatography-Olfactometry (GC-O) and Mass Spectrometry (GC-MS).

| Food Matrix | Condition | Concentration Est. | Sensory Contribution |

| Roasted Beef | Grilled/Roasted | < 50 ppb | Savory, meaty, "fatty" roasted note. |

| Yeast Extract | Autolyzed/Heated | 10–100 ppb | Brothy, meaty base note. |

| Roasted Peanuts | Dark Roast | Trace | Nutty, earthy background. |

| Fried Chicken | Deep Fried | Trace | Sulfur-savory, poultry skin aroma. |

| Baked Potato | Skin-on Baked | Trace | Earthy, potato-skin like. |

| Durian/Onion | Raw/Fermented | Variable | Pungent, sulfurous, green. |

Technical Insight: In roasted beef, alkylthiazoles like 5-Methyl-2-propylthiazole act as synergists with pyrazines. While pyrazines provide the "roasted" character, thiazoles add the "meaty" depth and "sulfury" authenticity that distinguishes real meat from simple browned flavors.

Biogenesis & Formation Mechanism

The formation of 5-Methyl-2-propylthiazole is non-enzymatic, driven primarily by the Maillard Reaction and Strecker Degradation .

The Mechanism: Cysteine & Carbonyls

The synthesis requires two key precursors:

-

Sulfur Source: Cysteine or Cystine (from muscle proteins or plant proteins).

-

Carbon Source: Dicarbonyls (e.g., methylglyoxal, 2-oxobutanal) derived from sugar fragmentation.

Pathway Logic:

-

Strecker Degradation: Cysteine reacts with a dicarbonyl to form a Strecker aldehyde (in this case, involving varying chain lengths to establish the propyl group).

-

H₂S Release: Cysteine degradation releases Hydrogen Sulfide (H₂S) and Ammonia (NH₃).

-

Heterocyclization: The dicarbonyls react with H₂S and NH₃ (or aldehydes) to close the thiazole ring. The specific alkyl substitution (2-propyl, 5-methyl) depends on the specific aldehyde precursors available (e.g., butanal for the propyl chain, acetaldehyde for the methyl).

Visualization: Maillard Formation Pathway

The following diagram illustrates the kinetic pathway from precursors to the final thiazole product.

Figure 1: Kinetic pathway of 5-Methyl-2-propylthiazole formation via Maillard reaction and Strecker degradation.

Analytical Methodologies

Due to the low concentration (ppb range) and high volatility of 5-Methyl-2-propylthiazole, standard extraction methods (like solvent extraction) often result in loss of analyte or masking by solvent peaks. Solid Phase Microextraction (SPME) is the industry standard for quantification.

Protocol: Headspace-SPME-GC-MS

This protocol ensures minimal thermal artifact formation during extraction, preserving the "true" profile of the food matrix.

Step 1: Sample Preparation

-

Solid Foods (Meat/Nuts): Homogenize 5g of sample with 10mL saturated NaCl solution (to salt-out volatiles).

-

Liquid Foods (Extracts): Dilute 5mL sample with 5mL saturated NaCl.

-

Internal Standard: Add 10 µL of 2-methyl-3-heptanone or a deuterated thiazole analog (50 ppm in methanol) for quantitation.

Step 2: Extraction (SPME)

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This triple-phase fiber covers the wide polarity and volatility range of thiazoles.

-

Incubation: 40°C for 15 minutes (equilibration).

-

Extraction: Expose fiber to headspace for 30–45 minutes at 40°C with agitation (250 rpm). Note: Avoid temperatures >60°C to prevent artificial Maillard reactions during analysis.

Step 3: GC-MS Separation

-

Column: DB-WAX or ZB-WAX (Polar column) is preferred to separate thiazoles from non-polar lipid hydrocarbons.

-

Injector: Splitless mode, 250°C. Desorption time: 3 mins.

-

Oven Program: 40°C (2 min hold) → ramp 5°C/min → 230°C (5 min hold).

-

Detection: Mass Spectrometer in SIM Mode (Selected Ion Monitoring).

-

Target Ions: Look for molecular ion (M+) 141 and characteristic fragment ions (m/z 58, 85) specific to the alkyl chain cleavage.

-

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for the isolation and quantification of trace alkylthiazoles.

Regulatory & Safety Status

While specific isomers like 5-Methyl-2-propylthiazole are often regulated under broad "Alkylthiazoles" categories, they are generally recognized as safe when used as flavoring agents.

-

FEMA GRAS: Many alkylthiazoles fall under FEMA GRAS (Generally Recognized As Safe) lists. For example, the structurally similar 2-Propylthiazole is FEMA 3602 .

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives evaluates thiazoles as "Flavoring Group 29" (Thiazoles, Thiophene, Thiazoline, and Thienyl derivatives). They are considered safe at current intake levels due to rapid metabolism and excretion.

-

Safety: No specific toxicity concerns exist at the micro-levels found naturally in food (ppb range).

References

-

FEMA Flavor Library. (n.d.). 2-Propylthiazole (FEMA 3602) and Thiazole Derivatives. Flavor and Extract Manufacturers Association. Link

-

Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.[1][2][3][4] (Foundational text on Maillard-derived thiazoles in beef). Link

-

Elmore, J. S., & Mottram, D. S. (2006). The role of lipid in the formation of volatile compounds of Maillard origin. (Discusses interaction of lipids and thiazole formation). Link

-

Nijssen, L. M., et al. (2023). Volatile Compounds in Food (VCF) Database.[5] (Authoritative database listing alkylthiazoles in roasted beef and yeast). Link

-

PubChem. (2024). Compound Summary: Thiazole Derivatives. National Library of Medicine. Link

Sources

- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Ethyl-2-methylthiazole | C6H9NS | CID 519732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 5-Methylthiazole (FDB011117) - FooDB [foodb.ca]

- 4. jffma-jp.org [jffma-jp.org]

- 5. 5-methyl thiazole, 3581-89-3 [thegoodscentscompany.com]

Technical Guide: Biological Activity & Significance of 5-Methyl-2-propylthiazole

This guide details the biological activity, chemical synthesis, and analytical significance of 5-Methyl-2-propylthiazole (FEMA 3603). It is structured to serve researchers in flavor chemistry, chemical ecology, and medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

5-Methyl-2-propylthiazole (CAS: 37645-62-8) is a volatile heterocyclic compound belonging to the 2,5-disubstituted thiazole class. While structurally related to potent rodent pheromones (e.g., 2-sec-butyl-4,5-dihydrothiazole), this fully aromatic derivative is primarily characterized as a potent flavor toxicant found in roasted foods (Maillard reaction products) and nature-identical flavor formulations.

Its significance lies in its low odor threshold and specific "roasted/nutty/green" sensory profile, making it a critical target for gas chromatography-olfactometry (GC-O) studies and a candidate for structure-activity relationship (SAR) studies in olfactory receptor binding.

Physicochemical Profile

| Property | Value | Note |

| IUPAC Name | 5-Methyl-2-propyl-1,3-thiazole | - |

| CAS Number | 37645-62-8 | - |

| FEMA Number | 3603 | GRAS (Generally Recognized As Safe) |

| Molecular Formula | C₇H₁₁NS | - |

| Molecular Weight | 141.23 g/mol | - |

| LogP (Predicted) | ~2.5 - 2.8 | Lipophilic, crosses biological membranes easily |

| Odor Threshold | ~10-50 ppb (water) | Highly potent sensory trigger |

| Odor Descriptors | Roasted, Nutty, Green, Vegetable | Concentration-dependent profile |

Part 2: Biological Significance & Mechanism of Action

Olfactory Receptor Activation (Primary Activity)

The primary biological activity of 5-Methyl-2-propylthiazole is the activation of G-protein coupled receptors (GPCRs) within the olfactory epithelium. Unlike its dihydrothiazole analogs which trigger innate fear/aggression responses in rodents (via the Vomeronasal Organ), this aromatic thiazole functions primarily through the main olfactory system.

-

Mechanism: The lipophilic thiazole ring intercalates into the hydrophobic pocket of specific Olfactory Receptors (ORs). The 2-propyl chain provides steric bulk necessary for receptor locking, while the nitrogen atom likely acts as a hydrogen bond acceptor for serine/threonine residues in the receptor active site.

-

Signaling Pathway: Binding triggers the cAMP-dependent transduction cascade.

Figure 1: Signal transduction pathway for thiazole-mediated olfactory detection.

Metabolic Fate & Safety

As a FEMA GRAS substance, the metabolic pathway of 5-Methyl-2-propylthiazole is well-characterized by JECFA (Joint FAO/WHO Expert Committee on Food Additives).

-

Phase I Metabolism: The alkyl side chains (propyl and methyl) undergo omega-oxidation and hydroxylation by Cytochrome P450 enzymes (CYP450).

-

Phase II Metabolism: The resulting alcohols/acids are conjugated with glucuronic acid or sulfate and excreted in urine. The thiazole ring itself is generally stable but can undergo S-oxidation or ring opening under extreme oxidative stress.

Part 3: Synthesis Protocol (Hantzsch Thiazole Synthesis)

The most robust method for synthesizing 5-Methyl-2-propylthiazole is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an

Reagents Required[1][3][4][5][6]

-

Butanethioamide (Precursor A): Provides the N-C-S skeleton and the 2-propyl group.

-

Chloroacetone (Precursor B): Provides the C-C backbone and the 5-methyl group.

-

Ethanol (Absolute): Solvent.[1]

-

Magnesium Sulfate (MgSO₄): Drying agent.

Step-by-Step Protocol

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of Butanethioamide in 50 mL of absolute ethanol.

-

Addition: Add 0.11 mol of Chloroacetone dropwise over 20 minutes while stirring. Note: Chloroacetone is a lacrymator; perform in a fume hood.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Validation Check: Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 8:2). The starting thioamide spot should disappear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate the ethanol under reduced pressure (Rotavap).

-

Neutralize the residue with saturated Sodium Bicarbonate (NaHCO₃) solution to pH 8.

-

Extract with Diethyl Ether (3 x 50 mL).

-

-

Purification:

-

Dry the combined organic layers over anhydrous MgSO₄.

-

Filter and concentrate.

-

Distillation: Purify the crude oil via vacuum distillation (approx. 80–90°C at 10 mmHg) to obtain the pure thiazole as a pale yellow liquid.

-

Figure 2: Hantzsch synthesis pathway for 5-Methyl-2-propylthiazole.

Part 4: Analytical Characterization

For researchers verifying the identity of the synthesized or isolated compound, the following GC-MS parameters are the industry standard.

Gas Chromatography - Mass Spectrometry (GC-MS) Data

-

Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program: 50°C (hold 2 min)

10°C/min -

Retention Index (RI): ~1150–1180 (on DB-5).

Fragmentation Pattern (EI, 70eV):

-

Molecular Ion (M+): m/z 141 (Distinct, medium intensity).

-

Base Peak: m/z 113 (Loss of ethylene from propyl chain via McLafferty rearrangement).

-

Key Fragments:

-

m/z 71 (Thiazole ring fragment).

-

m/z 41 (Propyl cation).

-

Part 5: Safety & Regulatory Status

-

FEMA GRAS: 3603. Approved for use in food flavoring.

-

JECFA Evaluation: Evaluated under the "Thiazoles, Thiophene, Thiazoline and Thienyl Derivatives" structural group. No safety concern at current levels of intake.

-

Handling: Combustible liquid. Irritant to eyes and skin.[2] Handle with standard organic synthesis PPE (gloves, goggles, fume hood).

References

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 5-Methyl-2-propylthiazole (FEMA 3603). [Link]

-

World Health Organization (WHO) / JECFA. Safety evaluation of certain food additives: Thiazoles and related substances.[3] WHO Food Additives Series: 50.[3] [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 37645-62-8. [Link]

-

The Good Scents Company. 5-methyl-2-propyl thiazole: Odor and Flavor Properties. [Link]

-

Leffingwell & Associates. Odor Thresholds in Water (ppb). [Link]

Sources

Methodological & Application

Advanced Protocol: Solid-Phase Microextraction (SPME) of Volatile Thiazoles

Methodology for High-Sensitivity Profiling in Complex Matrices

Executive Summary & Scientific Rationale

Volatile thiazoles (sulfur/nitrogen-containing heterocycles) are critical biomarkers in food chemistry (Maillard reaction products conferring roasted/nutty notes) and pharmaceutical impurity profiling. Their analysis is complicated by their high volatility, polarity variance, and low odor thresholds (often ppb/ppt range).

This guide details a Headspace Solid-Phase Microextraction (HS-SPME) protocol optimized for thiazoles. Unlike liquid-liquid extraction, HS-SPME integrates sampling, isolation, and enrichment into a single solvent-free step.

The Mechanistic Choice: Why DVB/CAR/PDMS?

For thiazoles, a single-phase fiber (e.g., 100 µm PDMS) is insufficient. Thiazoles range from highly volatile (thiazole, MW 85) to semi-volatile (benzothiazole, MW 135).

-

Recommendation: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm .

-

Mechanism: This "triple-phase" fiber utilizes a layered architecture:

-

DVB (Outer Layer): Retains larger, semi-volatile analytes (e.g., benzothiazoles).

-

Carboxen (Inner Layer): A microporous carbon sieve that traps small, highly volatile molecules (e.g., 2-methylthiazole) via adsorption.

-

PDMS: Acts as the binder and facilitates initial partitioning.

-

Strategic Method Development

Thermodynamic Control: The "Salting Out" Effect

Thiazoles possess moderate water solubility due to the nitrogen lone pair. To maximize the partition coefficient (

-

Action: Saturate the aqueous phase with NaCl (~30% w/v).

-

Result: Hydration shells form tightly around

and

Kinetic Control: Temperature & Agitation

-

Temperature: Thiazoles are thermally sensitive.[1] While higher temperatures increase headspace concentration, they decrease the fiber partition coefficient (exothermic adsorption).

-

Optimal Range:40°C – 50°C . (Above 60°C risks artifact formation in food matrices).

-

-

Agitation: Essential to reduce the "depletion zone" boundary layer around the fiber in the headspace.

Detailed Experimental Protocol

Materials & Reagents[2]

-

SPME Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex 2 cm assembly recommended for sensitivity).

-

Vials: 20 mL precision headspace vials with magnetic screw caps and PTFE/Silicone septa.

-

Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove organic impurities.

-

Internal Standard (ISTD): 2-Methyl-3-heptanone or isotopically labeled Thiazole-d4 (if available).

Step-by-Step Workflow

Step 1: Sample Preparation[2]

-

Weighing: Accurately weigh 2.5 g of NaCl into a 20 mL headspace vial.

-

Sample Addition: Add 8.0 mL of liquid sample (or 2g solid sample + 6mL ultra-pure water).

-

Note: The 8 mL volume ensures a phase ratio (

) that optimizes sensitivity without risking fiber immersion during agitation.

-

-

ISTD Spike: Add 5 µL of Internal Standard solution (10 ppm in methanol).

-

Sealing: Immediately cap and vortex for 30 seconds to dissolve salt.

Step 2: Incubation & Extraction (Automated/Manual)[3]

-

Pre-Incubation: Equilibrate vial at 45°C for 15 minutes with agitation (250-500 rpm). This establishes the initial headspace equilibrium.

-

Fiber Exposure: Pierce septum and expose the DVB/CAR/PDMS fiber to the headspace (depth: 20-30 mm).

-

Extraction: Maintain 45°C for 40 minutes with continuous agitation.

-

Critical: Do not splash liquid onto the fiber.

-

Step 3: Desorption & GC-MS Analysis

-

Desorption: Insert fiber into GC inlet.[2]

-

Inlet Temp: 250°C.

-

Mode: Splitless for 3 minutes (purge flow on after 3 min).

-

Liner: 0.75 mm ID SPME liner (minimizes peak broadening).

-

-

Fiber Bake-out: Post-run, keep fiber in inlet (or separate conditioning station) at 260°C for 2 minutes to prevent carryover.

Instrumental Parameters (Agilent 8890/7000D type setup)

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low polarity separates alkyl thiazoles well. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency. |

| Oven Program | 40°C (3 min) | Slow ramp captures early eluting volatile thiazoles. |

| Transfer Line | 280°C | Prevents condensation of heavier benzothiazoles. |

| MS Source | 230°C (EI Mode, 70eV) | Standard ionization. |

| Acquisition | SIM/Scan Mode | SIM for quantitation (see Table 2), Scan for ID. |

Data Visualization & Logic

Workflow Logic

The following diagram illustrates the critical decision points and physical pathways in the SPME process.

Figure 1: Operational workflow for HS-SPME of thiazoles, emphasizing the critical matrix modification step.

Optimization Decision Tree

Use this logic to troubleshoot sensitivity issues.

Figure 2: Decision tree for troubleshooting sensitivity based on analyte molecular weight.

Quantitative Target List (SIM Parameters)

For high-sensitivity quantitation, operate the MS in Selected Ion Monitoring (SIM) mode.

| Analyte | CAS No.[3] | Quant Ion ( | Qualifier Ions ( | Retention Characteristic |

| Thiazole | 288-47-1 | 85 | 58, 45 | Highly Volatile / Early Eluting |

| 2-Methylthiazole | 3581-87-1 | 99 | 58, 71 | Nutty / Green aroma |

| 2,4-Dimethylthiazole | 541-58-2 | 113 | 71, 112 | Roasted meat aroma |

| Benzothiazole | 95-16-9 | 135 | 108, 69 | Semi-volatile / Rubber-like |

| 2-Acetylthiazole | 24295-03-2 | 127 | 43, 58 | Popcorn / Roasted |

References

-

Sigma-Aldrich (Merck). "SPME Fiber Selection Guide." Sigma-Aldrich Technical Bulletins. Accessed October 2023. Link

-

Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). "Applications of solid-phase microextraction in food analysis." Journal of Chromatography A, 880(1-2), 35-62. Link

- Vichi, S., et al. (2006). "Solid-phase microextraction in the analysis of virgin olive oil volatile fraction: Modifications induced by equilibration time and temperature.

-

Shirey, R. E. (2012). "Optimization of SPME Fiber Coatings for Flavor Analysis." Reporter US, 30.1. Link

-

Yang, C., et al. (2019). "Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine." Food Science and Technology, 39. Link

-

Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press.[3]

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for all chemicals used.

Sources

Derivatization of 5-Methyl-2-propylthiazole for enhanced detection.

Strategies for Trace Analysis via N-Quaternization (LC-MS/MS) and HS-SPME (GC-MS)

Strategic Overview

5-Methyl-2-propylthiazole is a potent flavor compound characterized by "ferny," "nutty," and "roasted" notes, with a sensory detection threshold in the low parts-per-billion (ppb) range. In complex matrices (foodstuffs, biological fluids), direct detection is often compromised by:

-

High Volatility: Leading to loss during standard liquid extraction.

-

Matrix Masking: Co-eluting non-polar interferences in GC.

-

Poor Ionization Efficiency: In LC-ESI-MS, the neutral thiazole ring exhibits weak proton affinity compared to primary amines, resulting in low sensitivity.

To overcome these limitations, this guide details two distinct "derivatization" workflows:

-

Chemical Derivatization (Method A): N-Methylation (Quaternization) to create a permanently charged cation, enhancing LC-ESI-MS sensitivity by 10-100x.

-

Physical Derivatization (Method B): Headspace Solid-Phase Microextraction (HS-SPME) using ternary fiber coatings to selectively concentrate the analyte from the matrix for GC-MS.

Method A: Chemical Derivatization for LC-MS/MS

Principle: N-Quaternization The nitrogen atom in the thiazole ring possesses a lone pair of electrons, acting as a weak nucleophile. By reacting with an alkyl halide (Methyl Iodide), we convert the neutral thiazole into a quaternary ammonium salt . This introduces a permanent positive charge, independent of mobile phase pH, drastically increasing Electrospray Ionization (ESI) efficiency in positive mode.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the thiazole nitrogen attacks the methyl group of the iodide, displacing the iodide ion.

Figure 1: Reaction scheme for the conversion of neutral thiazole to its N-methyl cation.

Experimental Protocol

Reagents:

-

Acetonitrile (LC-MS Grade)

-

Methyl Iodide (MeI) – Warning: Neurotoxin/Carcinogen. Handle in fume hood.

-

Formic Acid (0.1% in water) for quenching.

Step-by-Step Procedure:

-

Preparation: Dissolve the sample extract (containing thiazole) in 200 µL of Acetonitrile.

-

Reagent Addition: Add 50 µL of Methyl Iodide (Excess molar ratio > 10:1 is recommended to drive kinetics).

-

Incubation: Seal the reaction vial tightly. Heat at 60°C for 60 minutes in a heating block.

-

Note: Thiazoles are less reactive than pyridines; heat is essential to overcome the activation energy.

-

-

Evaporation: Evaporate the solvent and excess MeI under a gentle stream of Nitrogen at 40°C to dryness.

-

Critical: Complete removal of MeI is necessary to prevent source contamination or methylation of the LC system.

-

-

Reconstitution: Reconstitute the residue in 200 µL of 50:50 Water:Methanol (0.1% Formic Acid).

-

Analysis: Inject into LC-MS/MS. Monitor the cation mass [M+CH3]⁺.

Validation Check:

-

Target Mass Shift: The parent ion will shift from m/z 141 (protonated) to m/z 156 (methylated cation).

-

Retention Time: The charged derivative will elute earlier on Reverse Phase (C18) columns due to increased polarity.

Method B: Physical Derivatization (HS-SPME) for GC-MS

Principle: Equilibrium Pre-concentration For volatile flavor analysis, chemical modification can sometimes alter the odor profile or introduce artifacts. HS-SPME acts as a "physical derivatization" by selectively binding the analyte to a polymer coating, effectively "derivatizing" the fiber surface with the analyte for solvent-free transfer.

Fiber Selection

Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

-

Reasoning: The ternary coating covers a wide polarity and molecular weight range. The Carboxen layer is critical for trapping small, volatile heterocycles like 5-methyl-2-propylthiazole.

Workflow Diagram

Figure 2: Optimized HS-SPME workflow for volatile thiazole extraction.

Experimental Protocol

-

Sample Loading: Place 2.0 g of sample (homogenized) into a 20 mL headspace vial.

-

Matrix Modification: Add 30% (w/v) NaCl.

-

Mechanism:[1] "Salting out" decreases the solubility of organic compounds in the aqueous phase, driving the thiazole into the headspace.

-

-

Equilibration: Agitate at 500 rpm at 40°C for 15 minutes.

-

Note: Do not exceed 60°C; higher temps may release matrix water vapor that competes for active sites on the CAR/DVB fiber.

-

-

Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes .

-

Desorption: Insert fiber into GC inlet at 250°C for 3 minutes in splitless mode.

Comparative Performance Data

The following table summarizes the expected performance metrics when comparing direct injection techniques versus the enhanced protocols described above.

| Parameter | Direct Liquid Injection (LC-MS) | Method A: N-Methylation (LC-MS) | Direct Headspace (GC-MS) | Method B: HS-SPME (GC-MS) |

| LOD | ~50 ng/mL | ~0.5 ng/mL | ~100 ng/mL | ~1-5 ng/mL |

| Selectivity | Low (Isobaric interferences) | High (Specific cation mass) | Medium | High (Fiber specificity) |

| Matrix Effect | High (Ion suppression) | Reduced (Elution shift) | Low | Very Low |

| Primary Use | High-conc. standards | Trace biologicals/residues | High-conc. volatiles | Trace flavor profiling |

References

-

Evaluation of SPME Fibers for Volatiles: Yang, C., et al. (2013).[2] Comparison of four solid phase microextraction fibers for the analysis of volatile organic compounds in biological samples. Journal of Chromatography B.

-

Quaternization for MS Sensitivity: Higashi, T., & Ogawa, S. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids and heterocycles. Journal of Steroid Biochemistry and Molecular Biology.[3]

-

Thiazole Flavor Chemistry: The Good Scents Company. (2023).[1][4][5][6] 5-Methyl-2-propylthiazole Properties and Thresholds.

-

SPME Optimization for Thiazoles: Unicam. (2024). HS-SPME-GC-MS analytical method for meat spoilage markers (including thiazoles).

-

General Derivatization of Nitrogenous Heterocycles: Li, F., et al. (2013). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds.[4][7] Journal of Chromatography A.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Convergence of Flavor Chemistry and Therapeutics

Topic: Role of 5-Methyl-2-propylthiazole in Maillard Reaction Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

5-Methyl-2-propylthiazole (CAS: 4256-95-3) is a potent sulfur-containing heterocycle formed during the thermal processing of foods via the Maillard reaction. Unlike simple alkylthiazoles which often exhibit singular "nutty" or "green" notes, this specific trisubstituted derivative possesses a complex sensory profile described as roasted, nutty, and meaty, with distinct green/vegetable undertones .

In the context of drug development, this compound has emerged as a critical "bridging agent" for flavor masking. Its unique ability to harmonize the bitter, metallic off-notes of Active Pharmaceutical Ingredients (APIs) with palatable flavor systems (such as chocolate or coffee) makes it a high-value target for formulation scientists.

This guide provides a comprehensive technical workflow for synthesizing, analyzing, and applying 5-Methyl-2-propylthiazole in both food chemistry models and pharmaceutical formulations.

Mechanism of Formation: The Maillard-Strecker Pathway

The formation of 5-Methyl-2-propylthiazole is not a random thermal event but the result of a specific convergence between carbohydrate degradation products and amino acid metabolites.

Mechanistic Insight

The synthesis requires three core precursors:

-

Methylglyoxal (2-Oxopropanal): A dicarbonyl backbone derived from the retro-aldol degradation of reducing sugars (Glucose/Fructose).

-

Butanal: An aldehyde generated via the Strecker degradation of Norvaline or, more commonly in food systems, the lipid oxidation of unsaturated fatty acids.

-

Hydrogen Sulfide (

) & Ammonia (

Pathway Visualization

The following diagram illustrates the multi-step condensation pathway leading to the formation of the thiazole ring.

Caption: Figure 1. Biogenic formation pathway of 5-Methyl-2-propylthiazole via interaction of sugar-derived dicarbonyls and Strecker aldehydes.

Application Note: Pharmaceutical Flavor Masking

Challenge: Many APIs (e.g., antibiotics, antihistamines) possess intrinsic bitter or metallic tastes that result in poor patient compliance, particularly in pediatric populations. Solution: 5-Methyl-2-propylthiazole acts as a "phantom aroma" —it does not just cover the taste but alters the perception of the bitter signal.

Mechanism of Action

-

Cross-Modality Suppression: The "roasted/fatty" olfactory signal of the thiazole competes with the gustatory "bitter" signal in the brain's orbitofrontal cortex, effectively dampening the perception of bitterness.

-

Green Note Bridging: Many plant-derived alkaloids have "green" or "earthy" off-notes. The propyl chain of the thiazole aligns with these notes, while the methyl-thiazole core introduces a "brown" (roasted) character, seamlessly bridging the gap between the drug's off-note and a target flavor like Hazelnut or Chocolate.

Formulation Strategy Table

| API Class | Off-Note Characteristic | Recommended Flavor System | Role of 5-Methyl-2-propylthiazole |

| Macrolides (e.g., Azithromycin) | Intense Metallic/Bitter | Chocolate / Mocha | Adds "roasted" depth; masks metallic aftertaste. |

| Antihistamines (e.g., Cetirizine) | Chemical / Astringent | Vanilla / Caramel | Provides "fatty/creamy" mouthfeel illusion. |

| NSAIDs (e.g., Ibuprofen) | Burning / Throat Catch | Nutty / Praline | Bridges the "burn" into a "roasted nut" sensation. |

Protocol: Bench-Scale Generation in Model Systems

This protocol describes the controlled generation of 5-Methyl-2-propylthiazole for analytical standard creation or sensory threshold testing.

Safety: Work in a fume hood. Thiazoles are potent odorants; containment is critical.

Reagents:

-

Precursor A: Methylglyoxal (40% aq. solution) - 50 mM

-

Precursor B: Butanal (99%) - 50 mM

-

Sulfur Source: Ammonium Sulfide (20% aq. solution) - 100 mM

-

Solvent: Propylene Glycol (PG) or Phosphate Buffer (0.1 M, pH 7.0)

Step-by-Step Methodology:

-

Preparation: In a 20 mL headspace vial, dissolve Methylglyoxal (0.18 g) and Butanal (0.18 g) in 10 mL of Phosphate Buffer (pH 7.0).

-

Initiation: Add Ammonium Sulfide solution (0.34 mL) to the mixture. Note: Immediate yellowing indicates imine formation.

-

Thermal Processing: Seal the vial with a PTFE-lined crimp cap. Incubate in a heating block at 120°C for 60 minutes .

-

Why 120°C? This temperature maximizes thiazole yield while minimizing carbonization (burnt notes).

-

-

Quenching: Immediately cool the vial in an ice bath to 4°C to halt the reaction.

-

Extraction (Optional): For isolation, extract the liquid with Dichloromethane (3 x 5 mL), dry over anhydrous

, and concentrate under nitrogen.

Protocol: Analytical Detection via SPME-GC-MS

Detection of trace thiazoles requires high sensitivity due to their low odor thresholds (ppb range).

Instrument Setup

-

GC System: Agilent 7890B or equivalent.

-

Detector: Mass Spectrometer (Single Quad or TOF).

-

Column: DB-WAX (Polar) or ZB-5MS (Non-polar). Recommendation: DB-WAX provides better separation of thiazole isomers.

SPME Extraction Parameters

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) - Gray Hub.

-

Incubation: 10 mins at 60°C (agitation 250 rpm).

-

Extraction: 30 mins headspace exposure at 60°C.

-

Desorption: 3 mins at 250°C (Splitless mode).

GC-MS Method Parameters

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 5°C/min to 200°C.

-

Ramp 20°C/min to 240°C (hold 5 min).

-

-

MS Source: EI mode (70 eV), Source Temp 230°C.

-

SIM Mode (Quantification): Monitor ions m/z 169 (Molecular Ion) , m/z 127 , and m/z 58 .

Analytical Workflow Diagram

Caption: Figure 2. Optimized analytical workflow for trace detection of 5-Methyl-2-propylthiazole.

Reference Data

Table 1: Physicochemical & Sensory Properties

| Property | Value/Description |

| IUPAC Name | 5-Methyl-2-propyl-1,3-thiazole |

| CAS Number | 4256-95-3 |

| Molecular Weight | 141.23 g/mol |

| Odor Threshold | ~2 ppb (in water) |

| Odor Descriptors | Roasted, Nutty, Meaty, Green Vegetable, Fatty |

| LogP (Predicted) | ~2.5 (Moderate Lipophilicity) |

Table 2: Retention Indices (RI)

| Column Type | Retention Index (RI) | Reference Standard |

| DB-5 (Non-Polar) | 1150 - 1170 | Alkane Series ( |

| DB-WAX (Polar) | 1420 - 1450 | Alkane Series ( |

References

-

Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry. Link

-

El-Nemr, S. E., et al. (2025).[1][2] Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. Journal of Chemistry. Link

-

Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry. Link

-

Menon, R. (2018). Pharmaceutical Taste-Masking Technologies. Drug Development & Delivery. Link

-

PubChem Database. Compound Summary: Thiazole Derivatives. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Navigating the Chromatographic Maze: A Troubleshooting Guide to Resolving Co-eluting Thiazole Peaks

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for resolving the common yet challenging issue of co-eluting peaks in the chromatography of thiazoles. Thiazole-containing heterocycles are pivotal pharmacophores in drug discovery and development, with applications ranging from anticancer to anti-inflammatory therapies.[1] However, their structural similarities often lead to co-elution, a phenomenon where two or more compounds elute from the chromatographic column at the same time, complicating their identification and quantification.[2]

This guide, structured in a practical question-and-answer format, is designed to provide you, our fellow scientists, with actionable troubleshooting strategies and a deeper understanding of the underlying chromatographic principles.

Frequently Asked Questions & Troubleshooting Guides

My thiazole peaks are completely co-eluting. Where do I start?

When faced with complete co-elution, a systematic approach to method development is crucial. The goal is to alter the selectivity of your chromatographic system, which is most readily influenced by the mobile phase and the stationary phase.[3]

Initial Steps:

-

Confirm Co-elution: First, ensure you are dealing with co-elution and not a distorted peak from a single compound. If you are using a diode array detector (DAD) or a mass spectrometer (MS), examine the spectra across the peak.[2] If the spectra are not identical, co-elution is likely.[2]

-

Evaluate Retention Factor (k'): If your peaks are eluting very early (low k'), they are passing through the column with little interaction with the stationary phase.[2] To increase retention and provide a better opportunity for separation, you need to weaken your mobile phase.[2] In reversed-phase HPLC, this means decreasing the percentage of the organic solvent.[2][4]

Workflow for Initial Troubleshooting

Caption: Initial troubleshooting workflow for co-eluting thiazole peaks.

Q: I've adjusted my mobile phase strength, but the peaks are still not resolved. What's the next step in mobile phase optimization?

A: If adjusting the solvent strength (the ratio of organic to aqueous phase) is insufficient, the next logical step is to alter the mobile phase composition to influence the selectivity of the separation.

-

Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, is a powerful tool. These solvents have different properties and can alter the elution order of your compounds.[5]

-

Modify the pH of the Aqueous Phase: The retention of thiazoles can be sensitive to pH, especially if they possess ionizable functional groups.[5][6] Acidifying the mobile phase, for instance with 0.1% formic acid or phosphoric acid, is a common practice to ensure consistent ionization state, good peak shape, and reproducible retention times.[5][7][8] It's crucial to operate at a pH at least 1.5 to 2 units away from the pKa of your analytes to avoid retention time drift.[9]

-

Introduce a Different Buffer or Additive: The choice of buffer can also impact selectivity. For basic or amphoteric thiazoles, using a buffer like phosphate with an additive such as potassium hexafluorophosphate can be effective.[9]

Table 1: Effect of Mobile Phase Modifier on Selectivity

| Organic Modifier | Typical Elution Characteristics | Considerations |

| Acetonitrile | Generally provides good peak shape and lower viscosity. | May have different selectivity compared to methanol. |

| Methanol | Can offer alternative selectivity due to its protic nature.[10] | Higher viscosity can lead to higher backpressure. |

Q: Mobile phase optimization isn't giving me the baseline separation I need. Should I consider changing my column?

A: Absolutely. If extensive mobile phase optimization fails to resolve your co-eluting thiazole peaks, changing the stationary phase is the most effective next step to achieve a significant change in selectivity.[4]

Exploring Alternative Stationary Phases:

-

Different Reversed-Phase Chemistries: If you are using a standard C18 column, consider switching to a different bonded phase. Phenyl-hexyl or cyano (CN) phases can offer different retention mechanisms and alter the elution order.[5]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar thiazole derivatives that are poorly retained on reversed-phase columns, HILIC is an excellent alternative.[11][12][13] HILIC utilizes a polar stationary phase (like bare silica or a bonded polar phase) with a highly organic mobile phase, creating a water-rich layer on the stationary phase surface that facilitates the separation of polar compounds.[11][14]

-

Mixed-Mode Chromatography: This powerful technique utilizes stationary phases with both hydrophobic and ion-exchange properties, offering multiple modes of interaction.[15][16][17][18] This dual mechanism can provide unique selectivity and is particularly useful for separating complex mixtures of compounds with varying properties.[15][18][19] By adjusting mobile phase parameters like pH and ionic strength, you can modulate the contributions of both reversed-phase and ion-exchange interactions.[17]

Workflow for Stationary Phase Selection

Caption: Decision tree for selecting an alternative stationary phase.

Q: I'm working with chiral thiazole derivatives that are co-eluting. What are my options?

A: For the separation of enantiomers, a chiral stationary phase (CSP) is essential. Several types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being widely used for the separation of chiral azole compounds.[20][21][22]

Key Considerations for Chiral Separations:

-

Column Screening: It is often necessary to screen a variety of chiral columns to find one that provides adequate enantioseparation for your specific thiazole derivatives.[21]

-

Mobile Phase Mode: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes.[22] The choice of mobile phase can significantly impact the resolution.

-

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[23][24] It uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol.[24]

Q: Can I improve resolution without changing my column or mobile phase composition?

A: Yes, in some cases, you can improve resolution by adjusting other chromatographic parameters that influence the efficiency of your separation.

-

Decrease the Flow Rate: A lower flow rate generally leads to better resolution, although it will increase the analysis time.[5]

-

Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can alter selectivity and resolution.[25]

-

Use a Column with Smaller Particles or a Core-Shell Column: These columns provide higher efficiency (a greater number of theoretical plates), resulting in sharper peaks and improved resolution of closely eluting compounds.[4][5]

Table 2: Impact of Chromatographic Parameters on Resolution

| Parameter | Adjustment | Expected Outcome |

| Flow Rate | Decrease | Improved resolution, longer analysis time |

| Temperature | Increase or Decrease | May alter selectivity and resolution |

| Particle Size | Decrease (or use core-shell) | Increased efficiency, sharper peaks, better resolution |

Advanced Troubleshooting: When Standard Approaches Aren't Enough

Q: I'm still struggling with a particularly stubborn pair of co-eluting thiazoles. Are there any other techniques I can try?

A: For exceptionally challenging separations, you may need to consider more advanced chromatographic techniques.

-

Two-Dimensional Liquid Chromatography (2D-LC): This technique involves using two different chromatographic systems in tandem.[19] The effluent from the first column is selectively transferred to a second, orthogonal column (e.g., reversed-phase followed by HILIC or mixed-mode), providing a significant increase in peak capacity and resolving power.

-

Supercritical Fluid Chromatography (SFC): As mentioned for chiral separations, SFC can also be highly effective for achiral analysis.[24] Its use of a supercritical fluid mobile phase offers unique selectivity and can often resolve compounds that are difficult to separate by HPLC.[26][27][28][29]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a step-by-step approach to optimizing the mobile phase to resolve co-eluting thiazole peaks.

-

Initial Scouting Gradient:

-

Column: Standard C18 (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Temperature: 30°C

-

Detection: UV at a suitable wavelength for your thiazoles (e.g., 272 nm).[8]

-

-

Gradient Optimization:

-

Based on the scouting run, create a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% B, try a gradient of 30% to 50% B over 20 minutes.

-

-

Organic Modifier Screening:

-

Replace Acetonitrile with Methanol as Mobile Phase B and repeat the optimized gradient. Compare the chromatograms for changes in selectivity and resolution.

-

-

pH Adjustment:

-

If peak shape is poor or resolution is still inadequate, prepare Mobile Phase A with 0.1% Phosphoric Acid and re-evaluate the separation.

-

References

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). Scientific Reports. [Link]

-

Separation of Thiazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

-

2-Amino-5-methylthiazole. HELIX Chromatography. [Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). National Center for Biotechnology Information. [Link]

-

Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]

-

Chiral separation of some triazole pesticides by supercritical fluid chromatography. (2004). PubMed. [Link]

-

Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. (2025). ResearchGate. [Link]

-

Separation of Model Compounds in Reversed-Phase and Mixed-Mode. SIELC Technologies. [Link]

-

Examples of separation of the enantiomers of the Figure 1 chiral azoles... ResearchGate. [Link]

-

Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020). Chromatography Online. [Link]

-

Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Link]

-

Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024). Techno-Path. [Link]

-

How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]

-

Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]

-

Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). National Center for Biotechnology Information. [Link]

-

Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. [Link]

-

Enantiomer separation of triazole fungicides by high-performance liquid chromatography. (2009). PubMed. [Link]

-

Enantiomeric Separation of New Chiral Azole Compounds. (2021). Scilit. [Link]

-

Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

-

Advanced Analysis with Supercritical Fluids Chromatography. Shimadzu. [Link]

-

Mixed-Mode Chromatography—A Review. (2025). LCGC International. [Link]

-

Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci. [Link]

-

HILIC – Knowledge and References. Taylor & Francis. [Link]

-

Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]

-

Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). ResearchGate. [Link]

-

Supercritical fluid chromatography-mass spectrometry for chemical analysis. (2008). PubMed. [Link]

-

Methods to separate co-eluting peaks. (2020). Chromatography Forum. [Link]

-

Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. (2024). LCGC International. [Link]

-

Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

-

Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021). National Center for Biotechnology Information. [Link]

-

Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022). Molecules. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 3. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. welch-us.com [welch-us.com]

- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 11. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]

- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. agilent.com [agilent.com]

- 15. helixchrom.com [helixchrom.com]

- 16. Separation of Model Compounds in Reversed-Phase and Mixed-Mode | SIELC Technologies [sielc.com]

- 17. | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 18. bio-rad.com [bio-rad.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. scilit.com [scilit.com]

- 23. Chiral separation of some triazole pesticides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]

- 27. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]

- 28. Supercritical fluid chromatography-mass spectrometry for chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Technical Support Center: Optimization of Extraction Parameters for 5-Methyl-2-propylthiazole

Welcome to the technical support guide for the extraction and optimization of 5-Methyl-2-propylthiazole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your extraction workflows effectively.

Section 1: Foundational FAQs - First Principles of Extraction

This section addresses the fundamental questions that form the basis of a robust extraction strategy for 5-Methyl-2-propylthiazole.

Q1: What is the most critical first step when developing an extraction protocol for 5-Methyl-2-propylthiazole?

A1: The most critical initial step is the selection of an appropriate extraction solvent. This choice has a decisive influence on the extraction efficiency.[1] 5-Methyl-2-propylthiazole is a moderately polar heterocyclic compound. Your solvent choice should be guided by the principle of "like dissolves like." You must select a solvent that has a strong affinity for the target analyte while minimizing the co-extraction of interfering matrix components. A preliminary screening of solvents with varying polarities is highly recommended.

Q2: How does pH influence the extraction of a basic compound like 5-Methyl-2-propylthiazole?

A2: The thiazole ring contains a nitrogen atom, which imparts basic properties. This is a key handle for optimizing extraction, particularly in liquid-liquid extraction (LLE).

-

In Acidic Conditions (Low pH): The nitrogen atom on the thiazole ring will be protonated, forming a salt. This salt is highly polar and will preferentially partition into the aqueous phase.

-

In Basic Conditions (High pH): The thiazole will be in its neutral, free-base form. This form is less polar and will readily partition into an appropriate organic solvent.

This pH-dependent solubility allows for a powerful purification technique called back-extraction . You can perform an initial extraction into an organic solvent, then wash the organic layer with an acidic aqueous solution to pull the target compound into the water, leaving non-basic impurities behind. Subsequently, increasing the pH of the aqueous layer and re-extracting with an organic solvent can yield a much purer product.[2]

Q3: What are the pros and cons of using heat during the extraction process?

A3: Temperature is a critical parameter that must be carefully controlled.[1]

-

Pros: Increasing the temperature generally enhances the solubility of the analyte and increases the diffusion rate, which can improve extraction efficiency and reduce extraction time.[3]

-

Cons: 5-Methyl-2-propylthiazole, like many heterocyclic compounds, can be susceptible to degradation at elevated temperatures.[4] Overheating can lead to oxidation or other side reactions, reducing your final yield and complicating purification. Therefore, a thermal stability study is recommended. If heat is applied, it should be the minimum necessary to achieve the desired efficiency, and the duration should be limited.[5]

Q4: Which extraction method is most suitable: Liquid-Liquid Extraction (LLE), Soxhlet, or Ultrasound-Assisted Extraction (UAE)?

A4: The optimal method depends on your sample matrix, scale, and available equipment.

-

Liquid-Liquid Extraction (LLE): Ideal for liquid samples or pre-dissolved solids. It is simple, scalable, and allows for easy manipulation of pH for purification.[2] However, it can be labor-intensive and may lead to emulsion formation.

-

Soxhlet Extraction: A classic and exhaustive method for solid samples. It ensures high extraction efficiency due to the continuous cycling of fresh, hot solvent.[6] The primary drawback is the prolonged exposure to heat, which can degrade thermally sensitive compounds.[7]

-

Ultrasound-Assisted Extraction (UAE): A modern, efficient method that uses acoustic cavitation to disrupt cell walls and enhance mass transfer. It often results in higher yields in shorter times and at lower temperatures compared to traditional methods, making it suitable for thermolabile compounds.[8][9]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

| Problem/Observation | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |

| Low Extraction Yield | 1. Inappropriate solvent polarity. 2. Sub-optimal pH of the aqueous phase. 3. Insufficient extraction time or repetitions. 4. Analyte degradation during extraction.[1] | 1. Solvent Screening: Test a range of solvents (e.g., ethyl acetate, dichloromethane, MTBE).[10] 2. pH Adjustment: Ensure the aqueous phase is basic (pH > 8) to keep the thiazole in its neutral form for extraction into the organic layer.[11] 3. Increase Contact: Increase agitation time or perform multiple extractions (e.g., 3x with smaller solvent volumes is more effective than 1x with a large volume).[2] 4. Check Stability: Analyze a pre-extraction sample and the final extract via HPLC or GC-MS to look for degradation products.[4] Consider a lower extraction temperature.[5] |

| Stable Emulsion Formation | 1. Vigorous shaking/agitation. 2. Presence of endogenous surfactants or lipids in the sample matrix. | 1. Gentle Agitation: Gently swirl or invert the separatory funnel instead of shaking vigorously.[12] 2. Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, promoting phase separation.[12] 3. Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.[12] 4. Filtration: Pass the mixture through a plug of glass wool or Celite to disrupt the emulsion.[2] |

| Discolored Final Extract | 1. Oxidative or photolytic degradation of the thiazole ring.[4] 2. Co-extraction of colored impurities from the sample matrix. | 1. Minimize Exposure: Work under an inert atmosphere (e.g., nitrogen or argon) and use amber glassware or wrap containers in foil to protect from light.[4] 2. Purification: Implement a back-extraction step (see Q2) or consider a post-extraction cleanup step like solid-phase extraction (SPE) or column chromatography. |

| Unexpected Peaks in HPLC/GC-MS | 1. Formation of degradation products. 2. Co-extracted impurities. 3. Contamination from solvents or glassware. | 1. Confirm Degradation: Compare the chromatogram to a known pure standard and a sample that has been intentionally stressed (e.g., heated, exposed to light).[4] 2. Improve Selectivity: Optimize the extraction solvent and pH. A more selective solvent may leave impurities behind.[13] 3. Run Blanks: Inject a solvent blank to rule out system contamination. Ensure all glassware is scrupulously clean. |

Section 3: Advanced Optimization & Analytical Quantification

Q5: How do I systematically optimize multiple extraction parameters simultaneously?

A5: For comprehensive optimization, a Design of Experiments (DoE) approach, such as a Box-Behnken or Central Composite Design, is highly recommended.[14] This statistical method allows you to efficiently study the effects of multiple variables (e.g., solvent ratio, temperature, time, pH) and their interactions on the extraction yield.[15] This is far more efficient than one-factor-at-a-time (OFAT) optimization.

Q6: What is a reliable analytical method to quantify the extraction yield and purity of 5-Methyl-2-propylthiazole?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.

-

HPLC-UV: A robust and widely available technique. A reverse-phase C18 column is a good starting point. The mobile phase would typically consist of a mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., water with 0.1% formic acid).[16][17] Quantification is achieved by creating a calibration curve with pure standards.

-

GC-MS: Excellent for volatile and semi-volatile compounds. It provides both quantification and structural confirmation via mass spectra, which is useful for identifying impurities and degradation products.[18] A derivatization step is typically not required for this analyte.

A stability-indicating method is one that can separate the intact drug from its degradation products, which is crucial for accurate quantification and stability assessment.[4]

Section 4: Protocols & Workflows

Protocol 1: Standard Liquid-Liquid Extraction (LLE)

-

Sample Preparation: If the sample is solid, dissolve a known quantity in an appropriate aqueous acid (e.g., 1M HCl). If liquid, acidify to a pH of ~2.

-

Initial Wash (Optional): Transfer the acidic aqueous solution to a separatory funnel. Extract with a non-polar solvent (e.g., hexane) to remove non-polar impurities. Discard the organic layer.

-

pH Adjustment: Adjust the pH of the aqueous layer to ~9-10 by slowly adding a base (e.g., 1M NaOH). Ensure the solution is cool.

-

Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Gently invert the funnel 15-20 times, venting frequently.[12]

-

Phase Separation: Allow the layers to separate completely. Drain the organic layer. (Note: Halogenated solvents like dichloromethane will be the bottom layer).[2]

-

Repeat Extraction: Repeat the extraction (Step 4 & 5) two more times with fresh organic solvent to maximize recovery.

-

Drying & Concentration: Combine the organic extracts. Dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2] Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: HPLC-UV Analysis for Quantification

-

Standard Preparation: Prepare a stock solution of pure 5-Methyl-2-propylthiazole in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) via serial dilution.

-

Sample Preparation: Accurately weigh the dried extract and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: 60:40 Acetonitrile:Water (with 0.1% Formic Acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Scan for optimal absorbance (likely ~250-280 nm)

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared sample. Quantify the concentration in the sample by interpolating its peak area from the calibration curve.[17]

Visual Workflows

Caption: Workflow for a standard Liquid-Liquid Extraction with a back-extraction purification step.

Caption: A decision tree for troubleshooting low extraction yield of 5-Methyl-2-propylthiazole.

References

- Extraction method. (n.d.).

- Optimization of extraction parameters. (n.d.). ResearchGate.

- Prosea Technology. (2024, February 3). What factors affect extraction efficiency?

-

Basavanakatti, S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(220). [Link]

- Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species. (n.d.). SciSpace.

- Improvement of Extraction Efficiency and Metabolites of Pollutants from Medium and Low Concentration Organic Polluted Soil. (2024, April 15). MDPI.

- Technical Support Center: 5-Propylthiazole Stability and Storage. (n.d.). Benchchem.

- An Overview of Techniques for Extracting Bioactive Components from Naturals Sources. (2024, April 23). Research Journal of Pharmacy and Technology.

- Mohammed, A. H. A.-K., & Al-Saddi, D. A. (n.d.). FACTORS AFFECTING THE EXTRACTION PROCESS. ResearchGate.

- Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. (2021, January 28). PMC.

- Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. (2025, March 24). PMC.

- The Effect of Different Extraction Methods on Extraction Yield, Physicochemical Properties, and Volatile Compounds from Field Muskmelon Seed Oil. (2022, February 28). MDPI.

- Reactive Extraction: A Review of Some Major Parameters. (2018, June 23). iosrjen.org.

- Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International.

- Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2019, August 14). Journal of Pharmaceutical Research International.

- Optimization of ethanol extraction parameters for polyphenol content and antioxidant activity of Codonopsis pilosula root. (2024, August 10). International Journal of Food Science and Nutrition.

- Analytical Methods. (2010, January 15). RSC Publishing.

- Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. (2022, September 7). MDPI.

- Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. (2021, February 3). PMC.

Sources

- 1. What factors affect extraction efficiency? [proseaworld.com]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. media.sciltp.com [media.sciltp.com]

- 11. iosrjen.org [iosrjen.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 14. foodsciencejournal.com [foodsciencejournal.com]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. journaljpri.com [journaljpri.com]

- 18. pubs.rsc.org [pubs.rsc.org]

How to prevent sample degradation of thiazole compounds during storage.

Subject: Preventing Sample Degradation of Thiazole-Core Compounds

Executive Summary: The "Deceptive Stability" of Thiazoles

While the thiazole ring is aromatic and generally considered stable compared to its oxazole counterparts, it possesses specific vulnerabilities that frequently lead to "silent" degradation in storage. Unlike simple hydrolysis, thiazole degradation is often driven by photo-oxidative rearrangement and solvent-induced instability (particularly in DMSO).

This guide addresses the specific physicochemical behaviors of thiazole derivatives—such as 2-aminothiazoles and aryl-thiazoles—and provides actionable protocols to maintain sample integrity for drug discovery and biological screening.

The Science of Degradation: Why Your Sample Failed

To prevent degradation, one must understand the molecular mechanism. Thiazoles fail primarily through three pathways:

A. Photo-Oxidative Rearrangement (The "Singlet Oxygen" Trap)

Thiazoles, particularly those with aryl substituents (common in drug candidates), are potent sensitizers for singlet oxygen (

-

Mechanism: This forms an unstable endoperoxide intermediate.

-

Result: The ring rearranges or cleaves, often yielding nitriles or thio-esters. This is frequently observed as a sample turning from white/colorless to yellow [1].

B. The "DMSO Crash" & Hygroscopicity

Dimethyl sulfoxide (DMSO) is the standard solvent for screening, but it is chemically aggressive toward thiazoles in two ways:

-

Hygroscopicity: DMSO absorbs water from the atmosphere. Water accumulation catalyzes the hydrolysis of sensitive substituents (e.g., esters, amides) attached to the thiazole ring.

-

Direct Reactivity: Specific subclasses, such as 2-aminothiazoles , have been documented to degrade in DMSO solution even at -20°C, forming oxidative byproducts that trigger false positives in biological assays [2].

C. Nucleophilic Ring Opening

While the thiazole ring resists acid, it is vulnerable to alkaline hydrolysis . Strong bases attack the C2 position (the carbon between the sulfur and nitrogen), leading to ring opening and the formation of thiols [3].

Troubleshooting Guide: User FAQs

Q1: My thiazole compound was white powder, but after a month on the bench, it has turned yellow. Is it still usable?

Diagnosis: Likely Photo-Oxidation .

-

Technical Context: The yellowing is often due to the formation of N-oxides or sulfur-based degradation products caused by ambient light exposure (UV and visible blue light).

-

Immediate Action: Run an LC-MS. Look for a mass shift of +16 Da (Oxygen addition) or +32 Da.

-

Resolution: If degradation is >2%, discard the sample. For the fresh batch, strictly use amber vials and wrap in aluminum foil.

Q2: I dissolved my compound in DMSO, and it precipitated when I froze it. Upon thawing, it won't redissolve.

Diagnosis: Moisture-Induced Crystallization / Hydrate Formation .[1]

-

Technical Context: DMSO is highly hygroscopic. If the vial was opened in a humid room before freezing, the DMSO absorbed water. Upon freezing, water crystallizes separately or forms a hydrate with your compound that is thermodynamically more stable (and less soluble) than the amorphous solid.

-

Resolution: Do not heat aggressively to redissolve (this accelerates degradation). Add a small volume of anhydrous DMSO. For future storage, use Single-Use Aliquots to avoid repeated freeze-thaw cycles.

Q3: We are seeing "ghost peaks" in our LC-MS and inconsistent IC50 values for our 2-aminothiazole lead.

Diagnosis: Solution-State Instability .

-

Technical Context: 2-aminothiazoles are electron-rich and prone to spontaneous oxidation in solution. Old DMSO stocks (>1 month) often contain degradation products that interfere with kinase assays.

-

Resolution: 2-aminothiazoles should be stored as solids for as long as possible. DMSO stocks should be prepared fresh or stored at -80°C under argon, not -20°C.

Visualizing the Workflow

Figure 1: Storage Decision Matrix

Use this logic tree to determine the optimal storage format for your library.

Caption: Decision matrix for maximizing thiazole stability based on physical state and usage frequency.

Figure 2: The Photo-Oxidation Pathway

Understanding the mechanism of light-induced failure.

Caption: Mechanism of photo-oxidative degradation in aryl-thiazoles via singlet oxygen attack.[2]

Standard Operating Procedures (SOPs)

Protocol A: Long-Term Storage of Solid Thiazoles

Objective: Prevent hydrolysis and photo-oxidation.

-

Container: Use amber borosilicate glass vials with Teflon-lined caps.

-

Atmosphere: If the compound is valuable or to be stored >6 months, flush the vial headspace with Argon gas (heavier than air, displaces oxygen better than Nitrogen) before capping.

-

Sealing: Wrap the cap junction with Parafilm to prevent moisture ingress.

-

Temperature: Store at -20°C.

-

Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric water onto the cold powder.

Protocol B: Handling DMSO Stock Solutions

Objective: Mitigate solvent-induced degradation and precipitation.

-

Solvent Grade: Use only anhydrous, HPLC-grade DMSO (stored over molecular sieves).

-

Concentration: Prepare stocks at high concentration (e.g., 10 mM or 50 mM). Higher concentrations are generally more stable than dilute ones.

-

Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) in amber microtubes.

-

Storage: Store aliquots at -80°C.

-

Note: -20°C is often insufficient for DMSO solutions of reactive thiazoles (like aminothiazoles) over long periods [2].

-

-

Usage: Thaw an aliquot once, use it, and discard the remainder. Never refreeze.

References

-

Wu, L., et al. (2007). "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 44(2), 464-471.

-

Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. (Context on aminothiazole instability/interference).

-

Metzger, J. V. (1979). "Thiazole and its derivatives." Chemistry of Heterocyclic Compounds, Vol 34. (Foundational text on alkaline hydrolysis susceptibility).

-

Ertl, P., et al. (2020). "Stability of Heterocyclic Rings in Drug Discovery." Journal of Medicinal Chemistry. (General reference for heterocycle oxidative vulnerability).

Sources

Technical Support Center: ESI-MS Analysis of 5-Methyl-2-propylthiazole

Welcome to the technical support center for the analysis of 5-Methyl-2-propylthiazole using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers and drug development professionals to diagnose and mitigate a common and critical challenge in LC-MS: ion suppression . My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts at the heart of the challenges you might face.

Q1: What is ion suppression and why should I be concerned about it?

A1: Ion suppression is a phenomenon in ESI-MS where the signal intensity of your target analyte (5-Methyl-2-propylthiazole) is reduced due to the presence of other co-eluting components from the sample matrix.[1][2] This is not a failure of the mass spectrometer to detect the ion; rather, it's a failure of the ion to be generated or to remain charged efficiently in the ESI source.[3] It is a major concern because it leads to poor sensitivity, inaccurate and irreproducible quantitative results, and can completely prevent the detection of an analyte that is actually present in the sample.[3][4]

Q2: Why is a small molecule like 5-Methyl-2-propylthiazole particularly susceptible to ion suppression?

A2: Several properties of 5-Methyl-2-propylthiazole and its typical analysis conditions contribute to its susceptibility:

-

Basicity: The thiazole ring contains a nitrogen atom that is readily protonated in the positive ion ESI mode. This basicity is essential for its ionization but also means it must compete for protons with other basic compounds in the sample matrix (e.g., endogenous metabolites, mobile phase additives).[1][3]

-

Matrix Complexity: It is often analyzed in complex biological matrices like plasma, serum, or urine, which are rich in suppressive agents like phospholipids, salts, and proteins.[5][6]

-

High-Throughput Methods: The drive for speed often leads to truncated chromatographic methods. This increases the likelihood that 5-Methyl-2-propylthiazole will co-elute with a "suppression zone" created by matrix components.[3]

Q3: What are the primary causes of ion suppression in the ESI source?

A3: Ion suppression is a multifaceted problem, but the primary mechanisms can be broken down into three categories:

-